molecular formula C12H15N3 B11737160 benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine

benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11737160
M. Wt: 201.27 g/mol
InChI Key: ORPDWLNGQPAFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound that features a benzyl group attached to a pyrazole ring through a methylamine linkage. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These structures are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted this compound derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both benzylamine and pyrazole. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H15N3/c1-15-8-7-12(14-15)10-13-9-11-5-3-2-4-6-11/h2-8,13H,9-10H2,1H3

InChI Key

ORPDWLNGQPAFAE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.